molecular formula C7H10O3 B3156879 Methyl 2-oxohex-5-enoate CAS No. 84012-01-1

Methyl 2-oxohex-5-enoate

Cat. No. B3156879
CAS RN: 84012-01-1
M. Wt: 142.15 g/mol
InChI Key: DWTCEDVGEVPLAV-UHFFFAOYSA-N
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Description

Methyl 2-oxohex-5-enoate is a chemical compound with the molecular formula C7H10O3. It is also known as MHOE and is used in various scientific research applications. The compound is synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for future research.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-oxohex-5-enoate and its derivatives have been extensively utilized in various chemical syntheses and transformations. One significant application is in the preparation of chiral mevinic acid analogues. For instance, Baker's yeast reduction of methyl 3-oxohex-5-enoate leads to methyl (3R)-3-hydroxyhex-5-enoate, which is a precursor for a variety of mevinic acid analogues (Bennett, F., Knight, D., & Fenton, G., 1991). Another study highlights the synthesis of tetrazole from α, β—Unsaturated carbonyl fatty acid using methyl 4-oxo-trans-2-octadecenoate (Mustafa, J., Ahmad, M., Rauf, A., & Osman, S., 1984).

Photocatalysis and Sensitization

In the realm of photocatalysis, methyl cis-4-oxoalk-2-enoates have been synthesized through a one-pot procedure involving singlet oxygen oxygenation. This method is notable for its wide applicability and stereoselective yield of compounds (Iesce, M., Cermola, F., Piazza, A., Scarpati, R., & Graziano, M., 1995).

Preparation of Cyclic-Ketone Derivatives

The preparation of cyclic-ketone derivatives of methyl undec-10-enoate, and their cyclocondensation with mercaptoacetic acid, has been a key area of study. These derivatives have been characterized for antimicrobial activity, showcasing their potential in medical research (Rauf, A. & Jahan, R., 2005).

Pharmaceutical Applications

In pharmaceutical research, this compound derivatives have been explored for their potential in synthesizing chiral active pharmaceutical ingredients. For example, the use of enoate reductases for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in certain chiral drugs, is an important development (Brenna, E., Gatti, F., Manfredi, A., Monti, D., & Parmeggiani, F., 2012).

properties

IUPAC Name

methyl 2-oxohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCEDVGEVPLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574011
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84012-01-1
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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